1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

描述

Structural Characterization and Nomenclature

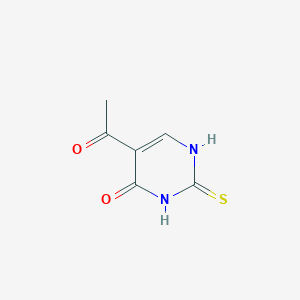

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone (CAS: 66116-80-1) is a pyrimidine derivative with the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol . Its IUPAC name, 5-acetyl-2-sulfanylidene-1H-pyrimidin-4-one , reflects the presence of a hydroxyl group at position 4, a sulfanyl group at position 2, and an acetyl substituent at position 5 on the pyrimidine ring. The compound’s structure (Figure 1) has been confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy , which identify characteristic peaks for the thione (C=S) group (~1,200 cm⁻¹) and carbonyl (C=O) groups (~1,680 cm⁻¹).

Table 1: Key Structural Features

| Feature | Position | Group |

|---|---|---|

| Hydroxyl | 4 | -OH |

| Sulfanyl | 2 | -SH |

| Acetyl | 5 | -COCH₃ |

Synonyms for this compound include 5-acetylthiouracil and 1-(4-hydroxy-2-mercaptopyrimidin-5-yl)ethan-1-one, highlighting its relationship to uracil derivatives.

Historical Context in Pyrimidine Chemistry

The synthesis of pyrimidine derivatives dates to the 19th century, with Grimaux’s 1879 synthesis of barbituric acid marking a milestone. Mercaptopyrimidines emerged as a focus in the mid-20th century due to their bioactivity, particularly in nucleic acid analogs. This compound represents a modern iteration of these efforts, combining acetyl and sulfanyl groups to modulate electronic and steric properties. Its development parallels advancements in heterocyclic chemistry aimed at optimizing pharmacological scaffolds.

Chemical Classification and Relationship to Mercaptopyrimidines

This compound belongs to the mercaptopyrimidine family, characterized by a sulfhydryl (-SH) group on the pyrimidine ring. Unlike simpler analogs like 2-mercaptopyrimidine (CAS: 1450-85-7), it features additional hydroxyl and acetyl substituents, enhancing its polarity and reactivity.

Table 2: Comparison with Related Mercaptopyrimidines

The acetyl group at position 5 introduces a ketone functionality, enabling nucleophilic reactions at the carbonyl carbon, while the sulfanyl group participates in metal coordination and disulfide bond formation.

Significance in Heterocyclic Chemistry Research

As a heterocyclic compound, this compound exemplifies the versatility of pyrimidines in medicinal and materials chemistry. Pyrimidine cores are integral to nucleic acids, making derivatives like this compound valuable for studying DNA-protein interactions. Recent studies highlight its role in proteomics , where it modifies cysteine residues in proteins to analyze structural dynamics. Additionally, its electron-deficient ring facilitates electrophilic substitutions, enabling the synthesis of novel analogs for kinase inhibition and antiviral screening.

In synthetic chemistry, this compound serves as a precursor for Schiff base complexes and thioether linkages , expanding the toolkit for designing functionalized heterocycles. Its structural features align with trends in fragment-based drug discovery, where small, reactive molecules are used to probe biological targets.

属性

IUPAC Name |

5-acetyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJACDRUUFIGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509025 | |

| Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66116-80-1 | |

| Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, also known as 5-Acetyl-4-hydroxy-2-thio-5-pyrimidine, is a compound with the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol. Its unique structure, featuring a pyrimidine ring with hydroxyl and sulfanyl groups, positions it as a significant candidate for various biological applications, particularly in proteomics and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol |

| CAS Number | 66116-80-1 |

| Purity | Typically ≥95% |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that compounds structurally related to this compound may inhibit AChE, which is crucial for neurotransmitter regulation. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease .

2. Interaction with Cysteine Residues

- The compound can interact with specific cysteine residues in proteins, which may facilitate its use in proteomics research. This interaction is essential for developing targeted therapies and understanding protein functions.

3. Antimicrobial Activity

Case Study 1: AChE Inhibition

In a study evaluating various phenolic compounds, those similar to this compound were tested for AChE inhibitory effects. The results indicated that several derivatives exhibited IC50 values in the nanomolar range, showcasing their potential as therapeutic agents against Alzheimer's disease .

Case Study 2: Proteomics Application

Research highlighted the utility of this compound in proteomics, where it was utilized to label cysteine residues in proteins. This method has implications for studying protein modifications and interactions, enhancing our understanding of cellular processes.

Research Findings

Several studies have documented the biological activity of compounds related to this compound:

科学研究应用

Proteomics

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is particularly noted for its potential in proteomics research. Its ability to selectively interact with cysteine residues in proteins allows for targeted labeling and modification of proteins, which can facilitate the study of protein functions and interactions. This application is crucial for understanding disease mechanisms and developing therapeutic strategies.

Case Study :

A study highlighted the utility of this compound in labeling cysteine residues, demonstrating its effectiveness in proteomic analyses to track protein modifications under various biological conditions.

Medicinal Chemistry

The compound exhibits notable biological activities that suggest potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that it may possess antimicrobial properties and could be explored for its efficacy against certain diseases.

Potential Therapeutic Uses :

- Antimicrobial agents

- Modulators of protein interactions in disease pathways

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of novel compounds. Its functional groups enable various chemical reactions, allowing chemists to create derivatives with tailored properties for specific applications.

Synthesis Methods :

The compound can be synthesized through several methods, highlighting its versatility in organic synthesis. These include:

- Reaction with bi-dentate reagents to form heterocyclic compounds.

- Modifications that enhance its biological activity or alter its pharmacokinetic properties.

相似化合物的比较

Aromatic vs. Partially Saturated Pyrimidine Rings

The aromatic pyrimidine ring in the target compound contrasts with tetrahydropyrimidine derivatives (e.g., ), where partial saturation increases conformational flexibility but reduces planarity. For example:

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone (C₁₃H₁₃FN₂OS, Mᵣ = 264.32 g/mol) crystallizes in a triclinic system (space group P1) with intermolecular hydrogen bonds stabilizing its structure . This compound’s bioactivity is modulated by both the fluorophenyl group and the sulfanylidene moiety .

Substituent Position and Electronic Effects

- 4-Hydroxyphenyl vs. 4-Hydroxy Pyrimidine: The compound 1-[1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-5-pyrimidinyl]-ethanone (Mᵣ = 262.08 g/mol, ) demonstrates how substituents on a phenyl ring (vs. the pyrimidine itself) alter solubility and interaction with biological targets.

- Fluorine Substitution: The 4-fluorophenyl group in enhances lipophilicity and metabolic stability compared to non-halogenated analogs, a common strategy in drug design .

Structural and Physical Properties

Table 1: Comparative Data for Key Pyrimidine Derivatives

准备方法

Direct Functionalization of Pyrimidine Precursors

The most common approach involves starting from a suitably substituted pyrimidine precursor, such as 4-hydroxy-2-mercaptopyrimidine, which already contains the hydroxy and sulfanyl groups. The acetyl group is introduced via nucleophilic substitution or acylation reactions.

Step 1: Synthesis of 4-hydroxy-2-mercaptopyrimidine

This intermediate can be prepared by cyclization reactions involving amidines and thiourea derivatives under controlled conditions, often catalyzed by bases or metal catalysts.

Step 2: Acetylation to form 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

The acetyl group is introduced by reacting the mercaptopyrimidine with acetylating agents such as acetyl chloride or acetic anhydride, typically in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the generated acid and promote nucleophilic attack.

-

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are commonly used.

- Temperature: Mild heating (50–80°C) under inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

- Time: Reaction times vary from 4 to 24 hours depending on scale and catalyst.

Thioether Formation via Nucleophilic Substitution

An alternative method involves the nucleophilic substitution of a halogenated ethanone derivative (e.g., 1-bromo- or 1-chloro-ethanone) with 4-hydroxy-2-mercaptopyrimidine.

-

The sulfanyl group acts as a nucleophile attacking the electrophilic carbon of the halogenated ethanone, forming a thioether linkage.

-

Potassium carbonate or sodium hydroxide are used to deprotonate the thiol, enhancing nucleophilicity.

-

The product is purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel and appropriate eluents (ethyl acetate/hexane).

Green and Catalytic Methods

Recent research emphasizes environmentally friendly synthesis:

-

Zinc oxide or other metal oxide nanoparticles have been used as catalysts to promote condensation reactions forming pyrimidine derivatives with high yields and selectivity.

One-Pot Multicomponent Reactions

Some protocols employ one-pot three-component condensation involving aldehydes, malononitrile, and thiobarbituric acid analogs under nanoparticle catalysis to build pyrimidine rings with desired substitutions, potentially adaptable for this compound.

Reaction Optimization and Scale-Up

Yield and Purity

| Method | Catalyst/Base | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Acetylation with acetyl chloride | K₂CO₃ | 75–80 | >98% | Requires inert atmosphere |

| Nucleophilic substitution | K₂CO₃ or NaOH | 70–85 | >97% | Mild heating, polar solvents |

| Microwave-assisted synthesis | None or base catalyst | 85–90 | >98% | Reduced reaction time |

| Nanoparticle catalysis | ZnO nanoparticles | 80–88 | >95% | Green chemistry approach |

Scale-Up Strategies

-

Continuous flow reactors improve heat and mass transfer, reducing side reactions such as thiol oxidation and dimerization, increasing yield up to 90% on 100 g scale.

-

Switching from inorganic bases to organic superbases like DBU (1,8-diazabicycloundec-7-ene) can reduce reaction time from 24 hours to 6 hours while maintaining high yield.

-

Process Analytical Technology (PAT) tools such as FTIR and HPLC enable real-time monitoring of reaction progress and purity, facilitating timely adjustments.

Analytical Validation of the Product

Nuclear Magnetic Resonance (NMR)

^1H NMR confirms the presence of characteristic protons: acetyl methyl (~2.5 ppm), pyrimidine ring protons, and absence of residual solvents.

-

High-resolution MS confirms molecular ion peak at m/z 171 ([M+H]^+), consistent with C₆H₆N₂O₂S.

High-Performance Liquid Chromatography (HPLC)

Purity >98% is typically achieved using C18 reverse-phase columns with acetonitrile/water gradients.

-

Single-crystal XRD can confirm molecular structure and detect polymorphs, ensuring batch consistency.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Direct acetylation of mercaptopyrimidine | 4-Hydroxy-2-mercaptopyrimidine, acetyl chloride | K₂CO₃, inert atmosphere | 60–80°C, 12–24 h | 75–80 | >98 | Straightforward, high purity |

| Nucleophilic substitution | 4-Hydroxy-2-mercaptopyrimidine, 1-haloethanone | K₂CO₃ or NaOH | Reflux in ethanol, 6–12 h | 70–85 | >97 | Mild conditions, scalable |

| Microwave-assisted synthesis | Same as above | Base catalyst or none | Microwave irradiation, 30–60 min | 85–90 | >98 | Rapid, energy-efficient |

| Nanoparticle-catalyzed condensation | Aldehydes, malononitrile, thiobarbituric acid analogs | ZnO nanoparticles | Room temp to 60°C, 4–8 h | 80–88 | >95 | Green chemistry, one-pot |

Research Findings and Notes

The sulfanyl group is sensitive to oxidation; thus, inert atmosphere and mild conditions are critical to prevent disulfide formation.

The hydroxy group at position 4 can participate in hydrogen bonding, influencing crystallinity and solubility.

The acetyl group introduction is best performed after establishing the pyrimidine core to avoid side reactions.

Purification by recrystallization is preferred for large-scale production due to cost-effectiveness, while chromatography is used for small-scale or research-grade synthesis.

Recent advances in catalytic and green chemistry methods offer promising routes for sustainable and efficient synthesis.

常见问题

Q. How should long-term storage conditions be validated to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。